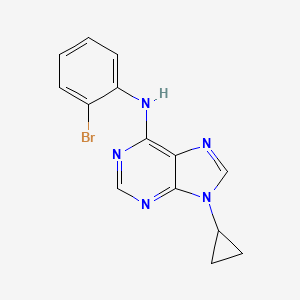

N-(2-bromophenyl)-9-cyclopropyl-9H-purin-6-amine

Description

N-(2-bromophenyl)-9-cyclopropyl-9H-purin-6-amine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This specific compound is characterized by the presence of a bromophenyl group attached to the purine ring, along with a cyclopropyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Properties

IUPAC Name |

N-(2-bromophenyl)-9-cyclopropylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN5/c15-10-3-1-2-4-11(10)19-13-12-14(17-7-16-13)20(8-18-12)9-5-6-9/h1-4,7-9H,5-6H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXIHSGWORWWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-9-cyclopropyl-9H-purin-6-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-bromophenylamine and cyclopropylamine.

Formation of Intermediate: The 2-bromophenylamine is reacted with a suitable purine precursor under controlled conditions to form an intermediate compound.

Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropylamine in the presence of a catalyst to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-9-cyclopropyl-9H-purin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

N-(2-bromophenyl)-9-cyclopropyl-9H-purin-6-amine is primarily investigated for its potential as a therapeutic agent . Its structure allows it to interact with various biological targets, including enzymes and receptors involved in disease processes.

- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, which is relevant in cancer therapy. Kinases play critical roles in cell signaling, and their dysregulation is often implicated in cancer progression .

- Antiviral Activity : Research indicates that similar purine derivatives can exhibit antiviral properties, potentially making this compound useful against viral infections.

Biological Research

This compound serves as a valuable tool in biological research , particularly in studies focused on enzyme inhibition and receptor binding.

- Enzyme Probing : It can be utilized to explore the mechanisms of enzyme action and inhibition, providing insights into metabolic pathways .

- Receptor Studies : The interaction with specific receptors can be studied to understand its pharmacological effects, which may lead to the development of new drugs targeting these receptors .

Chemical Biology

In chemical biology, this compound acts as a probe to investigate biological pathways.

- Pathway Modulation : By modulating specific pathways, researchers can gain insights into cellular functions and disease mechanisms, aiding in drug discovery efforts .

Industrial Applications

The compound may also find applications in the synthesis of complex molecules within pharmaceutical and agrochemical industries.

- Building Block : It can serve as a precursor for synthesizing more complex structures that have therapeutic potential.

Case Study 1: Kinase Inhibition

A study published in Journal of Medicinal Chemistry highlighted the efficacy of purine derivatives similar to this compound as selective inhibitors of kinases involved in cancer pathways. The study demonstrated that modifications to the purine structure could enhance selectivity and potency against specific kinase targets .

Case Study 2: Antiviral Properties

Research conducted on related compounds revealed their ability to inhibit viral replication by targeting viral enzymes. This suggests that this compound could be further investigated for antiviral applications, particularly against RNA viruses .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets. The bromophenyl group and the purine ring allow the compound to bind to enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

- N-(2-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine

- N-(2-methylphenyl)-9-cyclopropyl-9H-purin-6-amine

Uniqueness

N-(2-bromophenyl)-9-cyclopropyl-9H-purin-6-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding to biological targets. Additionally, the combination of the bromophenyl group with the purine ring and cyclopropyl group provides a distinct structural framework that can be exploited in various applications.

Biological Activity

N-(2-bromophenyl)-9-cyclopropyl-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and adenosine receptor modulation. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant activity against various biological targets. Its primary mechanisms include:

- Adenosine Receptor Modulation : The compound acts as an agonist for adenosine receptors, particularly A3 and A2B subtypes, which are implicated in numerous physiological processes including inflammation and cancer progression .

- Anticancer Properties : It has shown potential in inhibiting cell proliferation in various cancer cell lines, suggesting a role in cancer therapy. The compound's structure allows for selective targeting of cancerous cells while minimizing effects on normal cells .

Efficacy in Cancer Models

A series of studies have evaluated the anticancer efficacy of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 5.16 | Inhibition of cell cycle progression |

| MCF-7 (Breast) | 4.20 | Induction of apoptosis |

| U87 MG (Glioblastoma) | 3.50 | Inhibition of PI3K/Akt pathway |

| A549 (Lung) | 6.00 | Modulation of adenosine signaling |

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the bromophenyl and cyclopropyl groups significantly influence the compound's biological activity. For instance:

- Bromination at the 2-position enhances binding affinity to adenosine receptors.

- Cyclopropyl Substitution contributes to increased selectivity towards cancer cells while reducing toxicity to normal cells.

Case Studies

- In Vitro Studies : A study conducted on various human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation with IC50 values ranging from 3 to 6 µM across different types.

- Animal Models : In vivo experiments using mouse models indicated a significant reduction in tumor size when treated with the compound, highlighting its potential as a therapeutic agent.

- Combination Therapies : Research has also explored the efficacy of this compound in combination with other chemotherapeutic agents, resulting in enhanced anticancer effects compared to monotherapy.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing N-(2-bromophenyl)-9-cyclopropyl-9H-purin-6-amine?

- Methodological Answer : Synthesis typically involves substitution at the N9 and C6 positions of the purine core. Microwave-assisted methods under controlled temperature (e.g., 80–120°C) are effective for introducing cyclopropyl and aryl substituents, as demonstrated in analogous 9-cyclopentyl purine derivatives . Key steps include:

- N9 substitution : Reacting a purine precursor (e.g., 6-chloropurine) with cyclopropylamine or cyclopropyl halides.

- C6 amination : Coupling with 2-bromoaniline via Buchwald–Hartwig amination or nucleophilic aromatic substitution.

- Microwave optimization : Reduces reaction time from hours to minutes while improving yield .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., cyclopropyl protons at δ ~0.8–1.2 ppm, aromatic protons from bromophenyl at δ ~7.2–7.8 ppm) .

- X-ray crystallography : SHELX software refines crystal structures (e.g., monoclinic space groups, unit cell parameters) to confirm stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected ~331.2 g/mol for C14H13BrN6).

Advanced Research Questions

Q. How do structural modifications at N9 and C6 influence biological activity?

- Methodological Answer :

- N9 substituents : Cyclopropyl groups enhance metabolic stability compared to bulkier substituents (e.g., isopropyl), as shown in antibacterial studies of 9-cyclopentyl derivatives .

- C6 aryl groups : Electron-withdrawing groups (e.g., bromine) improve binding to target proteins (e.g., kinase ATP pockets) via halogen bonding .

- SAR workflow : Synthesize derivatives with systematic substitutions, test in bioassays (e.g., MIC for antimicrobial activity), and correlate with computational docking (e.g., AutoDock Vina).

Q. How can crystallographic data resolve contradictions in reported biological activity?

- Methodological Answer :

- Packing analysis : Use Mercury CSD to compare intermolecular interactions (e.g., π-π stacking, hydrogen bonds) across crystal structures. Variations in packing may explain discrepancies in solubility or bioavailability .

- Twinning detection : SHELXL identifies twinned crystals (common in monoclinic systems) that might skew activity data .

- Void visualization : Mercury’s void analysis predicts solvent-accessible regions affecting compound stability .

Q. What computational tools are recommended for predicting physicochemical properties?

- Methodological Answer :

- LogP calculation : Use ChemAxon or MOE to estimate lipophilicity, critical for blood-brain barrier penetration.

- Toxicity prediction : ADMET predictors (e.g., SwissADME) assess hepatotoxicity risks linked to bromophenyl groups.

- Conformational analysis : Gaussian 09 optimizes geometry at the B3LYP/6-31G* level to model steric effects from the cyclopropyl ring .

Data Contradiction Analysis

Q. How to address inconsistencies in antimicrobial activity across similar derivatives?

- Methodological Answer :

- Purity assessment : Validate compound purity via HPLC (>95%) to exclude side products (e.g., dehalogenated byproducts) .

- Bioassay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .

- Crystallographic validation : Compare X-ray structures to confirm identical stereochemistry; subtle conformational changes (e.g., cyclopropyl orientation) may alter activity .

Experimental Design Considerations

Q. What controls are essential in biological assays for this compound?

- Methodological Answer :

- Positive controls : Use established purine-based inhibitors (e.g., 9-isopropyl derivatives with known IC50 values) .

- Solvent controls : DMSO concentration ≤0.1% to avoid cytotoxicity.

- Counter-screening : Test against unrelated targets (e.g., GPCRs) to confirm selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.